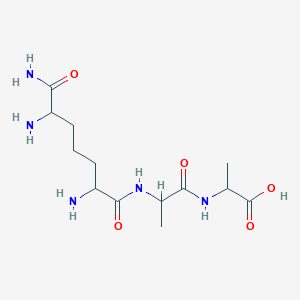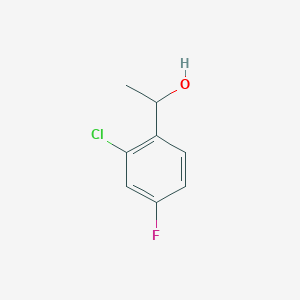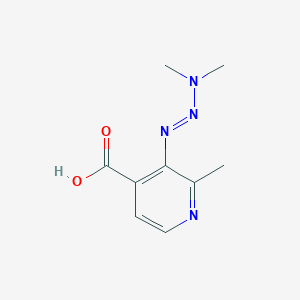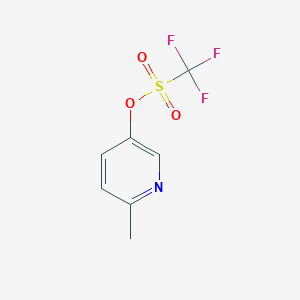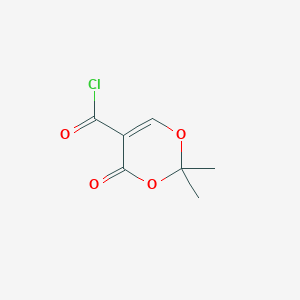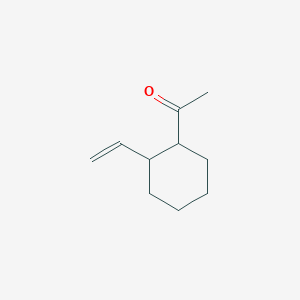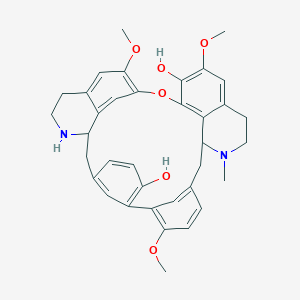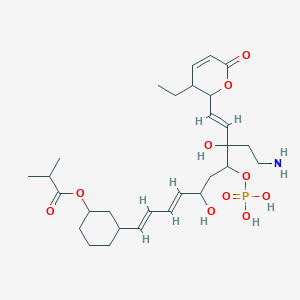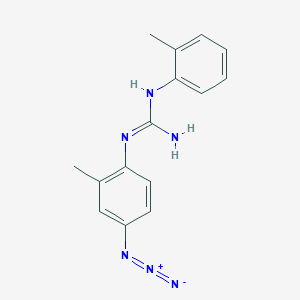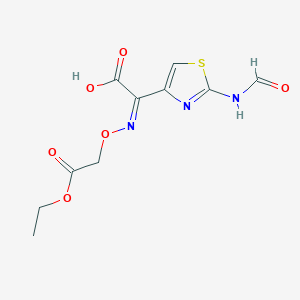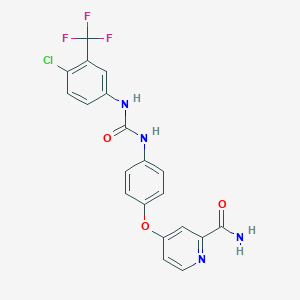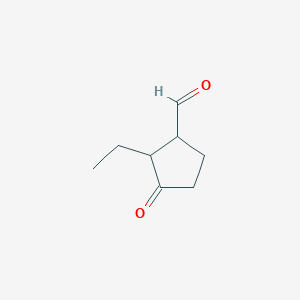
2-Ethyl-3-oxocyclopentane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3-oxocyclopentane-1-carbaldehyde, also known as ethyl 2-oxocyclopentanecarboxylate, is a chemical compound that belongs to the cyclopentanone family. This compound has a wide range of applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-2-Ethyl-3-oxocyclopentane-1-carbaldehyde-3-oxocyclopentane-1-carbaldehyde is not well understood. However, studies have shown that this compound can inhibit the growth of various bacteria and fungi, suggesting that it may interfere with essential cellular processes.
Efectos Bioquímicos Y Fisiológicos
2-Ethyl-3-oxocyclopentane-1-carbaldehyde has been reported to have a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Additionally, 2-2-Ethyl-3-oxocyclopentane-1-carbaldehyde-3-oxocyclopentane-1-carbaldehyde has been reported to have antitumor activity, suggesting that it may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-2-Ethyl-3-oxocyclopentane-1-carbaldehyde-3-oxocyclopentane-1-carbaldehyde is its versatility in organic synthesis. This compound can be used as a building block for the synthesis of various compounds, making it a valuable tool for researchers in the field. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 2-2-Ethyl-3-oxocyclopentane-1-carbaldehyde-3-oxocyclopentane-1-carbaldehyde. One potential direction is the development of new synthetic methods for this compound, which may improve yields and purity. Additionally, further studies are needed to elucidate the mechanism of action of 2-2-Ethyl-3-oxocyclopentane-1-carbaldehyde-3-oxocyclopentane-1-carbaldehyde, which may provide insights into its potential applications in drug development. Finally, research is needed to explore the potential toxicity of this compound, which may limit its use in certain applications.
Métodos De Síntesis
The synthesis of 2-2-Ethyl-3-oxocyclopentane-1-carbaldehyde-3-oxocyclopentane-1-carbaldehyde can be achieved through a variety of methods, including the reaction of 2-Ethyl-3-oxocyclopentane-1-carbaldehyde acetoacetate with cyclopentanone in the presence of a base, or the reaction of 2-Ethyl-3-oxocyclopentane-1-carbaldehyde 2-oxocyclopentanecarboxylate with an aldehyde in the presence of an acid catalyst. Both of these methods have been reported to yield good results with high yields and purity.
Aplicaciones Científicas De Investigación
2-Ethyl-3-oxocyclopentane-1-carbaldehyde has been widely used in scientific research, particularly in organic synthesis and medicinal chemistry. This compound can be used as a building block in the synthesis of various compounds, such as chiral cyclopentanones and pyrrolidines. Additionally, 2-2-Ethyl-3-oxocyclopentane-1-carbaldehyde-3-oxocyclopentane-1-carbaldehyde has been reported to have antibacterial, antifungal, and antitumor activities, making it a promising candidate for drug development.
Propiedades
Número CAS |
116511-19-4 |
|---|---|
Nombre del producto |
2-Ethyl-3-oxocyclopentane-1-carbaldehyde |
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
2-ethyl-3-oxocyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-2-7-6(5-9)3-4-8(7)10/h5-7H,2-4H2,1H3 |
Clave InChI |
PSYUXABKANMOAH-UHFFFAOYSA-N |
SMILES |
CCC1C(CCC1=O)C=O |
SMILES canónico |
CCC1C(CCC1=O)C=O |
Sinónimos |
Cyclopentanecarboxaldehyde, 2-ethyl-3-oxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



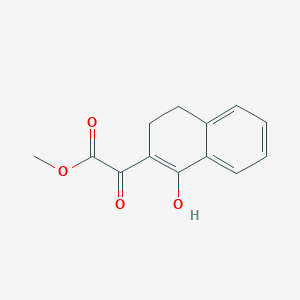
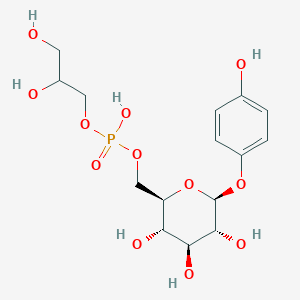
![Diethyl 4-[2,6-bis(ethoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate](/img/structure/B48784.png)
